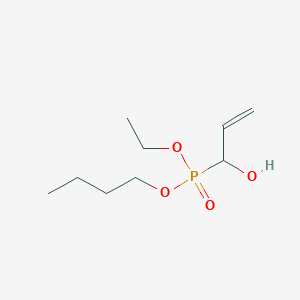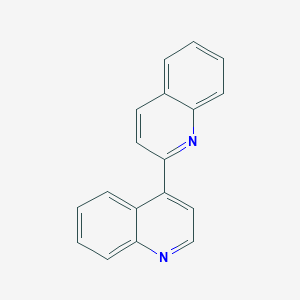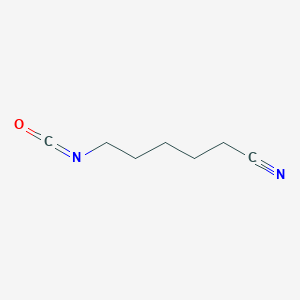
6-Isocyanatohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isocyanatohexanenitrile is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and a nitrile group (-C≡N) within its molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Isocyanatohexanenitrile can be synthesized through several methods. One common approach involves the reaction of hexamethylene diisocyanate with a suitable nitrile source under controlled conditions. Another method includes the substitution reaction where alcohols or thiols are treated with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using phosgene and amines. The process requires stringent safety measures due to the hazardous nature of phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Isocyanatohexanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Alcohols and amines are typical nucleophiles used in substitution reactions with isocyanates.
Major Products Formed:
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Urethanes and ureas
Wissenschaftliche Forschungsanwendungen
6-Isocyanatohexanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in modifying biomolecules and creating bioconjugates.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polyurethanes and other advanced materials
Wirkmechanismus
The mechanism of action of 6-Isocyanatohexanenitrile involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of urethanes and ureas, where the isocyanate group reacts with hydroxyl or amine groups. The nitrile group can also participate in various reactions, including hydrolysis and reduction .
Vergleich Mit ähnlichen Verbindungen
Hexanenitrile: Lacks the isocyanate group, making it less reactive in certain contexts.
Phenyl isocyanate: Contains an aromatic ring, which influences its reactivity and applications.
Methyl isocyanate: Smaller and more volatile, used in different industrial applications
Uniqueness of 6-Isocyanatohexanenitrile: this compound is unique due to the presence of both isocyanate and nitrile groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
51298-93-2 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
6-isocyanatohexanenitrile |
InChI |
InChI=1S/C7H10N2O/c8-5-3-1-2-4-6-9-7-10/h1-4,6H2 |
InChI-Schlüssel |
VOEHPGNQQRPOOU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC#N)CCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


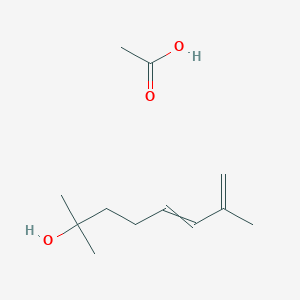
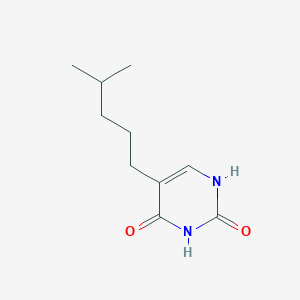

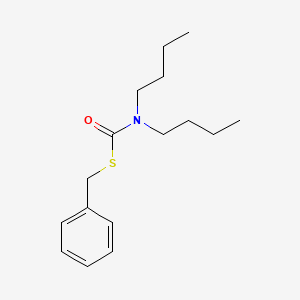
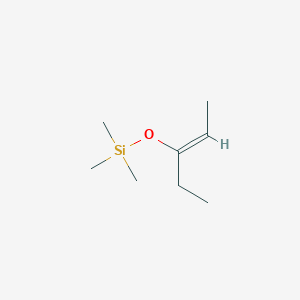
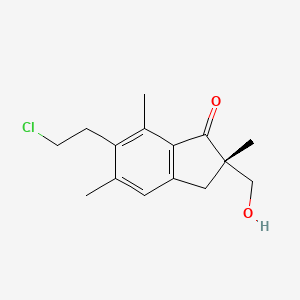

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
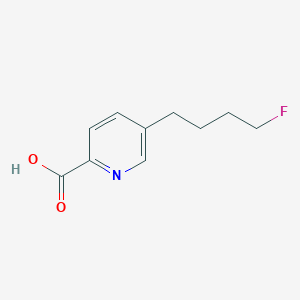
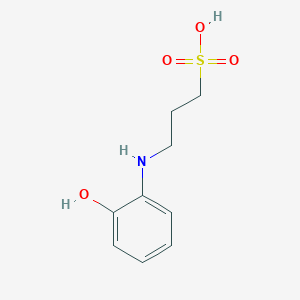
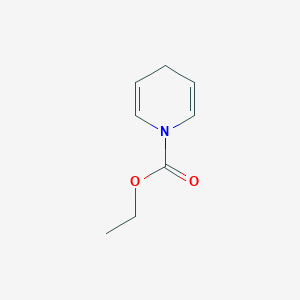
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
